molecular formula C23H16F3NO2S2 B11139441 (5E)-3-(2-phenylethyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one

(5E)-3-(2-phenylethyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one

Cat. No.: B11139441
M. Wt: 459.5 g/mol
InChI Key: LNPCOKSYBDXGLN-XSFVSMFZSA-N
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Description

(5E)-3-(2-phenylethyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(2-phenylethyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Introduction of Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a phenylethyl halide.

    Addition of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be added through a Friedel-Crafts acylation reaction.

    Incorporation of Furan Group: The furan group can be incorporated using a Wittig reaction, where a furan aldehyde reacts with a phosphonium ylide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-(2-phenylethyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties due to its thiazolidinone core. Research into its biological effects could lead to the development of new pharmaceuticals.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It could be investigated for its efficacy in treating diseases where thiazolidinone derivatives have shown promise, such as diabetes, inflammation, and cancer.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-3-(2-phenylethyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core can inhibit certain enzymes, while the phenylethyl and trifluoromethylphenyl groups may enhance binding affinity and specificity. The furan group could contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.

    Thiazolidinones: Other thiazolidinone derivatives with varying substituents have been studied for their antimicrobial and anticancer activities.

Uniqueness

(5E)-3-(2-phenylethyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. The presence of the trifluoromethylphenyl and furan groups, in particular, sets it apart from other thiazolidinone derivatives, potentially enhancing its activity and specificity in various applications.

Properties

Molecular Formula

C23H16F3NO2S2

Molecular Weight

459.5 g/mol

IUPAC Name

(5E)-3-(2-phenylethyl)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H16F3NO2S2/c24-23(25,26)17-8-4-7-16(13-17)19-10-9-18(29-19)14-20-21(28)27(22(30)31-20)12-11-15-5-2-1-3-6-15/h1-10,13-14H,11-12H2/b20-14+

InChI Key

LNPCOKSYBDXGLN-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)SC2=S

Origin of Product

United States

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